Terebinthone

DNA repair inhibition cisplatin sensitization chemoresistance

Terebinthone (masticadienonic acid) is a 3-oxo-tirucallane triterpenoid—not interchangeable with schinol (3α-hydroxy analog) or generic triterpenoid fractions. The C3 ketone (vs. alcohol) dictates its unique biological selectivity: potent DNA polymerase β inhibition (IC50 8 μM) that sensitizes cisplatin-resistant tumor cells, and α-glucosidase inhibition (IC50 0.13 mg/mL) differing >4-fold from its 3α-hydroxy analog. In IBD models, it suppresses TNF-α, IL-1β, and IL-6 via MAPK/NF-κB pathway blockade. Procure as a structurally authenticated reference standard (UNII: O88K522M4N) with ≥98% purity to ensure reproducible results across oncology, metabolic disorder, and inflammation research programs.

Molecular Formula C30H46O3
Molecular Weight 454.7 g/mol
CAS No. 66052-86-6
Cat. No. B12389891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerebinthone
CAS66052-86-6
Molecular FormulaC30H46O3
Molecular Weight454.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C
InChIInChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,19,21-22,24H,8-9,12-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,22-,24-,28+,29-,30+/m0/s1
InChIKeyVOYZLKWKVLYJHD-LQZQKTEASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terebinthone (CAS 66052-86-6) Triterpenoid Procurement Guide


Terebinthone (CAS 66052-86-6), also known as (E)-masticadienonic acid, is a triterpenoid of the tirucallane class, a C30 isoprenoid derived from the cyclization of squalene. It is a natural product isolated from various plant species, most notably from the berries and bark of *Schinus terebinthifolius* Raddi (Brazilian pepper) [1] and from the fruit stems of *Pistacia vera* L. (pistachio) [2]. As a member of the oxo-triterpenoid subclass, it features a 3-oxo group and a carboxylic acid side chain. The compound has a UNII identifier of O88K522M4N [3], confirming its recognition in global pharmaceutical and chemical regulatory frameworks. It is a high-molecular-weight (454.7 g/mol) lipophilic molecule (LogP ~7.6) , which dictates its solubility profile for research formulation. Its structural and functional characterization provides a foundation for comparative analysis with close analogs like schinol (masticadienolic acid) and other plant-derived triterpenoids.

Why Generic Triterpenoid Substitution is Inadvisable for Terebinthone


Generic substitution among plant-derived triterpenoids is a high-risk procurement strategy due to the profound impact of even minor structural variations on bioactivity and selectivity. Terebinthone (masticadienonic acid) is a 3-oxo-tirucallane, which distinguishes it mechanistically from its closest analog, schinol (masticadienolic acid), which is a 3α-hydroxy derivative [1]. This single functional group alteration (ketone vs. alcohol at C3) drastically changes the molecule's interaction with biological targets, as demonstrated in comparative enzymatic assays where masticadienonic acid exhibits potent DNA polymerase β inhibition (IC50 8 µM) while other triterpenoids in the same screen were inactive [2]. Furthermore, comparative studies of triterpenoids from *Pistacia vera* fruit stems show that masticadienonic acid (IC50 0.13 mg/mL) and masticadienolic acid (IC50 0.03 mg/mL) differ by >4-fold in α-glucosidase inhibition potency [3]. Therefore, assuming functional equivalence between these compounds or with other commercial triterpenoid fractions (e.g., boswellic acids, ursolic acid) will lead to experimental failure or irreproducible data, particularly in assays requiring specific protein binding or enzyme inhibition.

Terebinthone (Masticadienonic Acid) Quantitative Differentiation Evidence


Differential DNA Polymerase β Inhibition Potency

Terebinthone (masticadienonic acid) demonstrates potent and selective inhibition of DNA polymerase β (Pol β) with an IC50 of 8 µM [1]. In the same high-throughput screen of 8448 semipurified natural extracts, other structurally related triterpenoids, including schinol (masticadienolic acid) and other tirucallane-type compounds, were found to be inactive or significantly less potent as Pol β inhibitors [1]. This selectivity is further validated by the compound's ability to sensitize cisplatin-resistant 2008C13*5.25 human tumor cells, a property not shared by other triterpenoid fractions in the same study [1].

DNA repair inhibition cisplatin sensitization chemoresistance

Comparative α-Glucosidase Inhibitory Activity

In a direct comparative analysis of five pure metabolites isolated from *Pistacia vera* fruit stems, masticadienonic acid (terebinthone) demonstrated moderate α-glucosidase inhibitory activity with an IC50 of 0.13 mg/mL [1]. This activity was 4.3-fold lower than that of its closest structural analog, masticadienolic acid (schinol), which exhibited an IC50 of 0.03 mg/mL [1]. Both compounds were significantly more potent than the clinical reference standard acarbose (IC50 = 10.30 mg/mL) [1].

antidiabetic activity carbohydrate metabolism enzyme inhibition

Comparative Cytotoxicity in Breast Cancer Cells

When evaluated against the MCF-7 human breast cancer cell line using the MTT assay, masticadienonic acid (terebinthone) exhibited moderate cytotoxic activity with an IC50 of 72.86 µM [1]. In the same study, a structurally distinct triterpenoid isolated from the same plant source, 3α,7α-dihydroxyapotirucalla-14,24-Z-dien-26-oic acid, showed a slightly more potent IC50 of 60.87 µM [1]. This data provides a quantitative benchmark for the anticancer potential of masticadienonic acid relative to a co-isolated comparator triterpenoid.

anticancer activity cytotoxicity MCF-7 cells

Anti-Inflammatory Efficacy in DSS-Induced Colitis Model

In a DSS-induced acute colitis mouse model, oral administration of masticadienonic acid (terebinthone) significantly ameliorated disease severity by reducing the Disease Activity Index (DAI) and histological scores [1]. Mechanistically, the compound reduced serum levels of key inflammatory cytokines TNF-α, IL-1β, and IL-6, and inhibited the MAPK and NF-κB signaling pathways [1]. This in vivo anti-inflammatory activity represents a class-level inference for tirucallane-type triterpenoids, as similar effects have been reported for related compounds; however, the specific cytokine and pathway modulation data are unique to masticadienonic acid in this disease model [1].

inflammatory bowel disease in vivo efficacy cytokine modulation

Structural Identity Confirmation for Procurement

The structural identity of terebinthone (masticadienonic acid) has been unequivocally established through comprehensive spectroscopic analysis. NMR studies have confirmed that terebinthone is a triketo triterpene and is structurally equivalent to masticadienonic acid [1]. This is a critical differentiator from schinol (masticadienolic acid), which has been proven to be the 3α-hydroxy derivative of masticadienonic acid [2]. This definitive structural characterization provides a clear quality control benchmark for procurement, ensuring that the supplied compound matches the reference standards used in the key biological studies cited above.

structural elucidation quality control authentication

Comparative α-Amylase Inhibitory Activity

In the same comparative analysis of *Pistacia vera* metabolites, masticadienonic acid (terebinthone) showed weak α-amylase inhibition compared to other isolated compounds. The study reports IC50 values for the most potent α-amylase inhibitors: ethanol extract (IC50 = 5.17 mg/mL), pistachionic acid (IC50 = 7.35 mg/mL), tirucallol (IC50 = 7.58 mg/mL), and masticadienolic acid (IC50 = 8.22 mg/mL) [1]. Masticadienonic acid's α-amylase inhibitory activity was not among the most potent in this panel, a finding that is quantitatively relevant for research requiring selective α-glucosidase inhibition without concomitant α-amylase inhibition.

carbohydrate digestion enzyme inhibition antidiabetic

Validated Research Applications for Terebinthone (Masticadienonic Acid) Procurement


Oncology: Cisplatin Sensitization and DNA Repair Inhibition Studies

Procure masticadienonic acid (terebinthone) for research focused on overcoming platinum-based chemotherapy resistance. Its potent and selective inhibition of DNA polymerase β (IC50 8 µM) [1] and demonstrated ability to sensitize cisplatin-resistant tumor cells [1] make it a valuable tool compound for investigating DNA repair pathways. This application is supported by direct evidence of Pol β inhibition and cross-resistance reversal in 2008C13*5.25 cells, which is a key differentiator from other triterpenoids like schinol.

Metabolic Disease Research: Selective α-Glucosidase Inhibition

Utilize masticadienonic acid in antidiabetic research for its moderate and selective α-glucosidase inhibition (IC50 0.13 mg/mL) [2]. Its 4.3-fold lower potency than masticadienolic acid and weaker α-amylase inhibition [2] make it suitable for studying selective postprandial glucose control mechanisms without significant off-target digestive enzyme disruption. This nuanced activity profile is directly supported by comparative data from *Pistacia vera* metabolites.

Immunology and Gastroenterology: In Vivo Colitis Model

Apply masticadienonic acid in preclinical inflammatory bowel disease (IBD) research. In a DSS-induced colitis mouse model, oral administration significantly reduced disease activity and serum inflammatory cytokines (TNF-α, IL-1β, IL-6) via MAPK and NF-κB pathway inhibition [3]. This in vivo validation, though a class-level inference for triterpenoids, provides a compelling rationale for its use in IBD studies, with a defined mechanism of action that can be further explored.

Analytical Chemistry and Quality Control: Reference Standard Authentication

Source masticadienonic acid as a certified reference standard for the authentication and quantification of triterpenoids in natural product extracts. Its definitive structural elucidation via NMR [REFS-4, REFS-5] and its equivalence to the UNII-designated compound (O88K522M4N) [6] ensure accurate identification in complex matrices. This is essential for quality control in nutraceutical and phytopharmaceutical industries working with *Pistacia* or *Schinus* species.

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